prostaglandin F1a

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

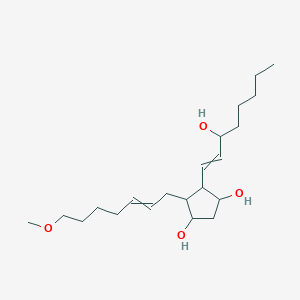

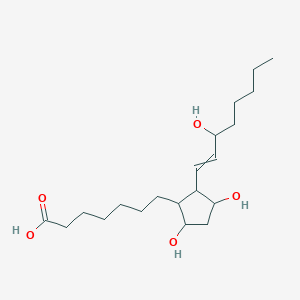

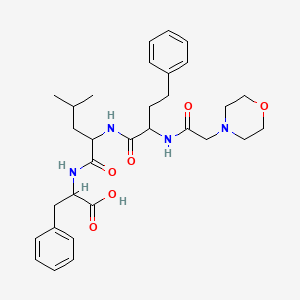

Prostaglandin F1a is a biologically active lipid compound derived from prostaglandin E1. It is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and smooth muscle function. This compound is known for its ability to contract the circular muscle of the gut and is excreted directly into the urine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin F1a, typically involves complex multi-step processes. One unified strategy for the chemoenzymatic total synthesis of prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction under mild conditions .

Industrial Production Methods: Industrial production of prostaglandins often relies on the chemical synthesis of key intermediates followed by enzymatic transformations to achieve the desired stereochemistry. The use of biocatalysis in industrial settings has shown great potential in improving the efficiency and selectivity of prostaglandin synthesis .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin F1a undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biosynthesis and metabolism.

Common Reagents and Conditions:

Oxidation: Baeyer–Villiger monooxygenase is commonly used for stereoselective oxidation.

Reduction: Ketoreductase is employed for diastereoselective reduction of enones.

Substitution: Copper (II)-catalyzed regioselective p-phenylbenzoylation is used for modifying secondary alcohols.

Major Products: The major products formed from these reactions include various prostaglandin analogs and metabolites, such as 6-Keto this compound, which is a stable metabolite of prostacyclin .

Scientific Research Applications

Prostaglandin F1a has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying prostaglandin synthesis and reactions.

Biology: this compound is involved in various biological processes, including inflammation and smooth muscle contraction.

Medicine: It has potential therapeutic applications in conditions related to vascular tone and gastrointestinal function.

Industry: this compound and its analogs are used in the development of pharmaceuticals and as research tools in drug discovery

Mechanism of Action

Prostaglandin F1a exerts its effects through G-protein-coupled prostanoid-specific receptors. These receptors facilitate a wide range of biological processes, including blood pressure regulation, inflammation, and cell survival. The signaling pathways activated by these receptors involve various G-proteins, leading to diverse physiological responses .

Comparison with Similar Compounds

- Prostaglandin E1

- Prostaglandin F2α

- Prostacyclin (PGI2)

- Thromboxane A2

Comparison: Prostaglandin F1a is unique in its ability to contract the circular muscle of the gut, whereas other prostaglandins like prostacyclin are known for their vasodilatory effects and inhibition of platelet aggregation. Prostaglandin F2α is primarily involved in reproductive processes, and thromboxane A2 plays a role in platelet aggregation and vasoconstriction .

Properties

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXGQBLFALXCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862396 |

Source

|

| Record name | 9,11,15-Trihydroxyprost-13-en-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine](/img/structure/B13383411.png)

![N-[2-amino-6-(methylamino)-4-oxo-1H-pyrimidin-5-yl]-N-(cyanomethyl)formamide](/img/structure/B13383436.png)

![3-(4-{[bis(benzyloxy)phosphoryl]oxy}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383459.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)

![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)